An In-depth Technical Guide to the Chemical Properties of Reactive Black 39
An In-depth Technical Guide to the Chemical Properties of Reactive Black 39
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of Reactive Black 39 (C.I. Reactive Black 39), a bifunctional reactive azo dye. The information presented herein is intended to support research and development activities by providing detailed data on its synthesis, reactivity, analysis, and biological interactions.
Core Chemical and Physical Properties
Reactive Black 39 is a synthetic dye belonging to the double azo class of compounds.[1] It is primarily utilized in the textile industry for dyeing cellulosic fibers such as cotton, to which it forms strong, covalent bonds, resulting in excellent wash fastness.[2]
Chemical Identifiers
The fundamental chemical identifiers for Reactive Black 39 are summarized in the table below. There are some discrepancies in the literature regarding the exact molecular formula and weight, which may be attributed to different salt forms or hydration states. The most consistently reported values are presented here.
| Identifier | Value |
| Chemical Name | Pentasodium 4-amino-6-[[5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-sulphonatophenyl]azo]-3-[(2,5-disulphonatophenyl)azo]-5-hydroxynaphthalene-2,7-disulphonate[3] |
| C.I. Name | Reactive Black 39[1] |
| C.I. Number | 205071[1] |
| CAS Number | 68259-02-9[4] |
| Molecular Formula | C₂₅H₁₄ClN₁₀Na₅O₁₆S₅[1] |
| Molecular Weight | 1021.16 g/mol [1] |
| Canonical SMILES | C1=CC(=C(C=C1NC2=NC(=NC(=N2)N)Cl)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=C(C=CC(=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
Physical and Spectroscopic Properties
| Property | Value/Description |
| Appearance | Black powder[5] |
| Solubility | Soluble in water. A technical data sheet specifies a solubility of >300 g/L.[5] Generally, reactive dyes of this type can have solubilities up to 400 g/L.[6] |
| UV-Vis λmax | Approximately 597 nm (as a proxy from the structurally similar Reactive Black 5).[7] |
Reactivity and Stability
Chemical Stability: Reactive Black 39 is stable under normal temperatures and pressures.[8]
Conditions to Avoid: Exposure to excess heat, strong oxidants, and incompatible materials should be avoided to prevent decomposition.[8]
Incompatibilities: It is incompatible with strong oxidizing and reducing agents.[8]
Hazardous Decomposition Products: Upon thermal decomposition, it may release irritating and toxic fumes and gases, including oxides of carbon and nitrogen.[8]
Hazardous Polymerization: Hazardous polymerization will not occur.[8]
Synthesis and Manufacturing
The synthesis of Reactive Black 39 is a multi-step process involving diazotization and coupling reactions, followed by condensation.[1][9]
Manufacturing Method:
-
Diazotization: 2,4-Diaminobenzenesulfonic acid and 2-Aminobenzene-1,4-disulfonic acid are diazotized.[1]
-
Coupling: These diazotized intermediates are then coupled with 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid under alkaline and acidic conditions, respectively.[1]
-
Condensation: The resulting product is condensed with 2,4,6-Trichloro-1,3,5-triazine.[1]
-
Ammoniation: The final step involves ammoniation to yield the Reactive Black 39 dye.[1]
Biological Interactions and Degradation
While one source erroneously identified Reactive Black 39 as a benzalkonium chloride molecule, this is structurally incorrect.[4] However, azo dyes as a class have been studied for their biological activities.
Antimicrobial Activity
Certain azo compounds have demonstrated antimicrobial properties.[8][10] The antimicrobial efficacy is often attributed to the nature and position of substituents on the aromatic rings. For instance, electron-withdrawing groups like chlorine can enhance antimicrobial activity against various bacteria and fungi.[8]
Bacterial Degradation
The biodegradation of azo dyes by microorganisms is a critical area of research for environmental remediation. The initial and rate-limiting step in this process is the reductive cleavage of the azo bond (-N=N-), which leads to the decolorization of the dye.[11] This is typically carried out by bacterial azoreductase enzymes under anaerobic or microaerophilic conditions.[2][12] The resulting aromatic amines are then further mineralized, often under aerobic conditions.[12]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a primary technique for the analysis of reactive dyes, allowing for the separation and quantification of the active dye, hydrolyzed byproducts, and impurities.[13][14] The following is a generalized protocol based on methods used for similar reactive dyes.
Objective: To separate and quantify Reactive Black 39 from its hydrolyzed form.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and a UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Deionized water (18 MΩ·cm)
-
Ion-pairing agent (e.g., Tetrabutylammonium (B224687) bromide)
-
Buffer (e.g., Ammonium (B1175870) dihydrogen phosphate)
Procedure:
-
Mobile Phase Preparation:
-
Sample Preparation: Accurately weigh and dissolve the Reactive Black 39 sample in deionized water to a known concentration (e.g., 100 mg/L). Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
Detection Wavelength: Monitor at the λmax of the dye (e.g., ~597 nm) and other relevant wavelengths for byproducts.
-
Gradient Elution: Start with a higher proportion of Solvent B, gradually increasing the proportion of Solvent A to elute all components. A typical gradient might run from 10% to 90% Solvent A over 30 minutes.
-
-
Data Analysis: Identify peaks based on retention times of standards (if available). Quantify the area under each peak to determine the relative percentages of the reactive dye and its hydrolyzed form.
UV-Vis Spectrophotometry for Degradation Studies
UV-Vis spectrophotometry is a straightforward method to monitor the decolorization of the dye during degradation experiments (e.g., photocatalytic or biological).[5][15]
Objective: To measure the change in concentration of Reactive Black 39 over time.
Instrumentation:
-
UV-Vis Spectrophotometer.
-
Cuvettes (1 cm path length).
Procedure:
-
Calibration Curve: Prepare a series of standard solutions of Reactive Black 39 of known concentrations. Measure the absorbance of each standard at the λmax (~597 nm). Plot a graph of absorbance versus concentration to create a calibration curve.
-
Degradation Experiment: Initiate the degradation process (e.g., by adding a photocatalyst and exposing to light, or inoculating with a bacterial culture).
-
Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture.
-
Sample Preparation: Centrifuge or filter the aliquot to remove any suspended solids (e.g., catalyst or biomass).
-
Measurement: Measure the absorbance of the supernatant/filtrate at the λmax.
-
Data Analysis: Use the calibration curve to determine the concentration of the dye at each time point. The percentage of decolorization can be calculated using the formula: Decolorization (%) = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial concentration and Cₜ is the concentration at time t.
Quantitative Fastness and Resistance Properties
The performance of a reactive dye is often characterized by its fastness properties on a specific substrate, typically cotton. The following data is derived from a technical data sheet for Reactive Black 39.[5]
| Fastness Test | Standard | Rating (Grade 1-5, 5 being best) |
| Light Fastness | ISO 105 B02 | 5-6 |
| Washing (Severe) | ISO 105 E01 | Effect: 5, Stain: 4-5 |
| Chlorinated Water | ISO 105 E03 | Effect: 3-4, Stain: 3-4 |
| Perspiration (Alkaline) | ISO 105 E04 | Effect: 4-5, Stain: 4 |
| Perspiration (Acidic) | ISO 105 E04 | Effect: 5, Stain: 4 |
| Rubbing (Dry) | ISO 105 X12 | 5 |
| Rubbing (Wet) | ISO 105 X12 | 3-4 |
Safety and Handling
Hazards:
-
Harmful if swallowed.[8]
-
May cause irritation to the eyes, skin, and respiratory tract.[8]
-
Possible risks of irreversible effects; mutagenicity data has been reported.[8]
Handling Precautions:
-
Use with adequate ventilation and minimize dust generation.[8]
-
Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a respirator if necessary.[8]
-
Wash thoroughly after handling.[8]
Storage:
-
Store in a cool, dry place in tightly closed containers.[8]
-
Recommended storage temperature is between 10°C - 25°C.[4]
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Frontiers | Degradation and Toxicity Analysis of a Reactive Textile Diazo Dye-Direct Red 81 by Newly Isolated Bacillus sp. DMS2 [frontiersin.org]
- 3. CheMondis Marketplace [chemondis.com]
- 4. Reactive black 39 | 68259-02-9 | FR167553 | Biosynth [biosynth.com]
- 5. Photocatalytic degradation of reactive black 5 in aqueous solutions: Effect of operating conditions and coupling with ultrasound irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reactive Black 5 Degradation on Manganese Oxides Supported on Sodium Hydroxide Modified Graphene Oxide | MDPI [mdpi.com]
- 8. Azobenzene as Antimicrobial Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. An Integrative Approach to Study Bacterial Enzymatic Degradation of Toxic Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijcmas.com [ijcmas.com]
- 13. researchgate.net [researchgate.net]
- 14. irjet.net [irjet.net]
- 15. deswater.com [deswater.com]
